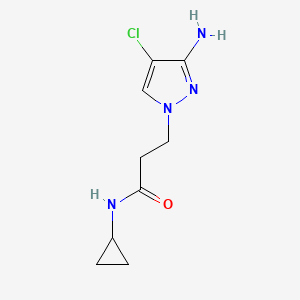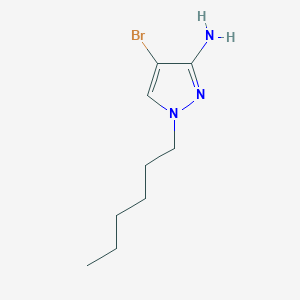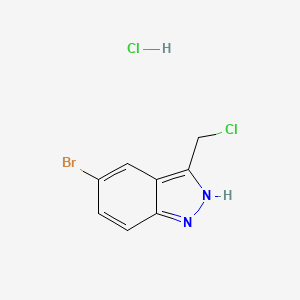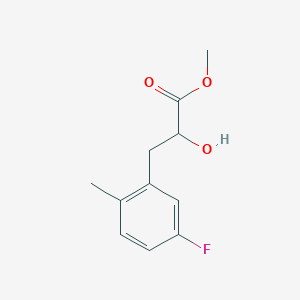![molecular formula C8H11ClN2S B13476905 4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine](/img/structure/B13476905.png)
4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and a 2-(methylsulfanyl)ethyl group at the 2nd position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with ethyl acetoacetate and phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced pyrimidine derivatives.
科学的研究の応用
4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor in the synthesis of bioactive compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential antiviral and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
類似化合物との比較
Similar Compounds
4-Chloro-6-methyl-2-(methylthio)pyrimidine: Similar structure but lacks the 2-(methylsulfanyl)ethyl group.
4-Chloro-5-methyl-2-(methylthio)pyrimidine: Similar structure with a different substitution pattern.
4-Methyl-2-(methylthio)pyrimidine: Lacks the chlorine atom and has a different substitution pattern.
Uniqueness
4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, a methyl group, and a 2-(methylsulfanyl)ethyl group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H11ClN2S |
|---|---|
分子量 |
202.71 g/mol |
IUPAC名 |
4-chloro-6-methyl-2-(2-methylsulfanylethyl)pyrimidine |
InChI |
InChI=1S/C8H11ClN2S/c1-6-5-7(9)11-8(10-6)3-4-12-2/h5H,3-4H2,1-2H3 |
InChIキー |
HFYUDPXAXDBACD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)CCSC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate](/img/structure/B13476823.png)

![(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine](/img/structure/B13476832.png)

![3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine](/img/structure/B13476859.png)




![Ethyl 1-(iodomethyl)-3-(6-(trifluoromethyl)pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13476898.png)
![Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13476911.png)
![9-[(Tert-butoxy)carbonyl]-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13476914.png)


